molecular formula C7H6FN5 B1340947 2-fluoro-5-(1H-tetrazol-1-yl)aniline CAS No. 924871-22-7

2-fluoro-5-(1H-tetrazol-1-yl)aniline

Cat. No. B1340947
M. Wt: 179.15 g/mol
InChI Key: SWUDDHHJYLWCJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-fluoro-5-(1H-tetrazol-1-yl)aniline is a chemical compound with the linear formula C7 H6 F N5 . It is used in early discovery research .


Molecular Structure Analysis

The molecular structure of 2-fluoro-5-(1H-tetrazol-1-yl)aniline can be represented by the SMILES string NC1=CC(N2N=NN=C2)=CC=C1F . The InChI code for this compound is 1S/C7H6FN5/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,9H2 .


Physical And Chemical Properties Analysis

2-fluoro-5-(1H-tetrazol-1-yl)aniline is a solid at room temperature . Its molecular weight is 179.16 .

Scientific Research Applications

1. Antibacterial Evaluation

  • Results: One of the synthesized compounds exhibited potent antibacterial activity with a minimum inhibitory concentration value of 114±1.98 µg/mL against Enterobacter aerogenes, and 75±0.81 µg/mL against Bacillus subtilis .

4. Lipophilic Spacer

  • Application Summary: Tetrazoles, such as “2-fluoro-5-(1H-tetrazol-1-yl)aniline”, are used as lipophilic spacers in the design of pharmacological molecules .
  • Methods of Application: The compound can be incorporated into larger molecules to increase their lipophilicity, which can enhance their bioavailability and reduce negative effects .

5. Peptide Chelating Agents

  • Application Summary: Tetrazoles can act as peptide chelating agents .
  • Methods of Application: The compound can be incorporated into peptides to enable them to chelate metal ions .

6. Cis-Peptide Bond Mimics

  • Application Summary: Tetrazoles can act as cis-peptide bond mimics .
  • Methods of Application: The compound can be incorporated into peptides or larger molecules to mimic the cis conformation of peptide bonds .

4. Molecular Docking

  • Application Summary: “2-fluoro-5-(1H-tetrazol-1-yl)aniline” can be used in molecular docking, a method widely used in computational structural biology and computer-aided drug design .
  • Methods of Application: The compound can be used as a ligand in docking studies to predict the orientation of a molecule when it binds to a protein receptor .

5. Bioisostere of Carboxylic Acid Group

  • Application Summary: Tetrazole, a bioisostere of the carboxylic acid group, can substitute the carboxyl group in pharmacological molecules to boost lipophilicity, enhance the bioavailability, and have lesser negative effects .
  • Methods of Application: The compound can be incorporated into pharmacological molecules to replace the carboxylic acid group .

6. Chemical Properties Study

  • Application Summary: “2-fluoro-5-(1H-tetrazol-1-yl)aniline” can be used to study its chemical properties such as melting point, boiling point, density, molecular formula, and molecular weight .
  • Methods of Application: The compound can be subjected to various physical and chemical tests to determine its properties .

properties

IUPAC Name

2-fluoro-5-(tetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6FN5/c8-6-2-1-5(3-7(6)9)13-4-10-11-12-13/h1-4H,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWUDDHHJYLWCJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N2C=NN=N2)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585903
Record name 2-Fluoro-5-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-fluoro-5-(1H-tetrazol-1-yl)aniline

CAS RN

924871-22-7
Record name 2-Fluoro-5-(1H-tetrazol-1-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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